molecular formula C14H16N4O4S B2387061 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034224-62-7

3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Cat. No.: B2387061
CAS No.: 2034224-62-7
M. Wt: 336.37
InChI Key: HHKHNGIONCPLRM-UHFFFAOYSA-N
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Description

3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a versatile chemical compound known for its diverse applications in scientific research. This compound features a pyridazine ring substituted with a methoxy group at the 3-position and a pyrrolidin-3-yloxy group at the 6-position, which is further substituted with a pyridin-3-ylsulfonyl group. The unique structure of this compound makes it valuable in various fields, including drug discovery, material synthesis, and bioactive compound analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Methoxylation: Introduction of the methoxy group at the 3-position of the pyridazine ring can be achieved using methanol in the presence of an acid catalyst.

    Pyrrolidin-3-yloxy Substitution: The pyrrolidin-3-yloxy group is introduced through a nucleophilic substitution reaction, where the pyridazine ring is reacted with a pyrrolidin-3-ol derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or ammonia in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine.

    Reduction: Formation of 3-methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)dihydropyridazine.

    Substitution: Formation of 3-substituted-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine derivatives.

Scientific Research Applications

3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine: shares structural similarities with other pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methoxy-6-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-21-13-4-5-14(17-16-13)22-11-6-8-18(10-11)23(19,20)12-3-2-7-15-9-12/h2-5,7,9,11H,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKHNGIONCPLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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